2-Octynal, 7-oxo-

physicochemical properties lipophilicity polar surface area

2-Octynal, 7-oxo- (CAS 226911-08-6, MW 138.16) is a uniquely tri-functional building block enabling sequential, chemoselective derivatizations—aldehyde reductive amination, ketone oximation, and alkyne click chemistry—without cross-reactivity. Its rigid alkyne core reduces entropic binding penalties in fragment-based drug discovery, while the dual carbonyls provide hydrogen-bond acceptor vectors absent in mono-functional analogs. At 99% purity, it minimizes side-product cascades in pilot-scale reactions, ensuring higher batch consistency and lower purification costs. Choose this compound for streamlined synthesis of pyrazole, isoxazole, and triazole libraries, and for developing novel metal-organic frameworks with tailored electronic properties.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 226911-08-6
Cat. No. B13810959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octynal, 7-oxo-
CAS226911-08-6
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(=O)CCCC#CC=O
InChIInChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3
InChIKeyRZYOBFPCWUDWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octynal, 7-oxo- (CAS 226911-08-6): A Bifunctional C8 Aldehyde–Ketone with a Triple Bond for Advanced Organic Synthesis


2‑Octynal, 7‑oxo‑ (CAS 226911‑08‑6), also named 7‑oxooct‑2‑ynal, is a low‑molecular‑weight (138.16 g/mol) bifunctional organic compound combining a terminal aldehyde, a distal ketone, and a carbon–carbon triple bond in an eight‑carbon linear chain [1]. Its computed properties—XLogP3‑AA of 0.6, topological polar surface area of 34.1 Ų, and zero hydrogen‑bond donors—suggest moderate hydrophilicity and good permeability potential, distinguishing it from simpler mono‑functional alkynals or saturated oxo‑aldehydes [1].

Why 2-Octynal, 7-oxo- Cannot Be Interchanged with Simple Alkynals or Saturated Oxo‑Aldehydes


Generic substitution of 2‑octynal, 7‑oxo‑ with structurally related compounds such as 2‑octynal (CAS 1846‑68‑0), 7‑oxooctanal, or other linear alkynals introduces significant differences in physicochemical and reactivity profiles. The simultaneous presence of an alkyne, an aldehyde, and a ketone in 2‑octynal, 7‑oxo‑ endows it with a unique combination of nucleophilic and electrophilic sites, as well as the potential for π‑stacking and metal‑coordination interactions that are absent or differently balanced in its nearest analogs [1]. These differences directly affect reaction selectivity, intermediate stability, and final product purity in multi‑step synthetic routes.

Quantitative Differentiation of 2-Octynal, 7-oxo- (CAS 226911-08-6) from Its Closest Analogs


Physicochemical Descriptor Comparison: 2-Octynal, 7-oxo- vs. 2-Octynal vs. 7-Oxooctanal

Computed physicochemical descriptors distinguish 2‑octynal, 7‑oxo‑ from its closest structural analogs. The target compound exhibits an XLogP3‑AA of 0.6, a topological polar surface area (TPSA) of 34.1 Ų, and zero hydrogen‑bond donors. In contrast, 2‑octynal (CAS 1846‑68‑0), which lacks the 7‑oxo group, has a higher computed XLogP (~1.9) and a lower TPSA (~17 Ų), while 7‑oxooctanal (saturated analog) has a higher TPSA (~43 Ų) and an additional hydrogen‑bond donor if hydrated [1]. These differences in lipophilicity and polarity affect solubility, membrane permeability, and chromatographic behavior.

physicochemical properties lipophilicity polar surface area drug design ADME

Functional-Group Reactivity: Dual Electrophilic Centers Provide Orthogonal Derivatization Capability

2‑Octynal, 7‑oxo‑ contains three reactive functional groups—a terminal aldehyde, an internal alkyne, and a distal ketone—allowing for sequential, chemoselective transformations. For example, the aldehyde can undergo reductive amination or Grignard addition without affecting the ketone or alkyne under controlled conditions, whereas in 2‑octynal (lacking the ketone) or 7‑oxooctanal (lacking the alkyne), the set of accessible orthogonal reactions is reduced by at least one dimension [1]. This tri‑functional architecture is particularly valuable for constructing complex molecular scaffolds in a single synthetic sequence.

chemoselective synthesis orthogonal protection heterocycle synthesis click chemistry

Conformational Flexibility and Rotatable Bond Count: A Differentiating Parameter for Target Engagement

With three rotatable bonds, 2‑octynal, 7‑oxo‑ occupies an intermediate conformational flexibility space compared to 2‑octynal (four rotatable bonds) and more rigid cyclic or shorter-chain analogs. The presence of the internal alkyne imposes a linear geometry on carbons 2–3, reducing the entropic penalty upon binding to a biological target relative to fully saturated analogs [1]. This property is critical when the compound is used as a fragment in structure‑based drug design or as a conformational probe in chemical biology.

conformational analysis molecular recognition drug design SAR

Isomeric Purity and Procurement Standardization: 99% Purity Specification from Specialist Suppliers

Commercially, 2‑octynal, 7‑oxo‑ is available at a certified purity of 99%, as specified by specialist manufacturers such as Shandong Mope Biotechnology Co., Ltd. . This high purity reduces the burden of in‑house purification and minimizes side‑product formation in sensitive reactions. In comparison, structurally similar aldehydes (e.g., 2‑octynal at 97% purity) may introduce additional impurities that complicate downstream synthesis and characterization .

chemical procurement purity specification quality control research chemical

Recommended Application Scenarios for 2-Octynal, 7-oxo- Based on Differentiated Physicochemical and Reactivity Properties


Orthogonal Building Block in Multi‑Step Heterocycle Synthesis

The tri‑functional nature of 2‑octynal, 7‑oxo‑ (aldehyde, ketone, alkyne) enables sequential, chemoselective derivatizations—such as aldehyde reductive amination followed by ketone oximation and alkyne click chemistry—without cross‑reactivity. This reduces the step count and improves overall yield in the construction of pyrazole, isoxazole, or triazole libraries compared to using mono‑ or di‑functional analogs [1].

Fragment‑Based Lead Discovery and Conformational Probing

With a molecular weight of 138.16 Da, balanced XLogP of 0.6, and only three rotatable bonds, 2‑octynal, 7‑oxo‑ is an ideal fragment for FBLD (fragment‑based lead discovery). Its alkyne imparts rigidity that reduces entropic binding penalties, while the dual carbonyls provide hydrogen‑bond acceptor vectors that are absent in simpler alkynal fragments such as 2‑octynal [1].

Quality‑Sensitive Scale‑Up and Process Development

The commercially available 99% purity specification minimizes variability in pilot‑scale reactions. When used as a starting material for agrochemical intermediates or pheromone analogs, the reduced impurity profile of 2‑octynal, 7‑oxo‑ avoids side‑product cascades that are more likely with lower‑purity (97%) 2‑octynal, thereby improving batch consistency and reducing purification costs [1].

Metal‑Coordination and Catalysis Research

The alkyne moiety in 2‑octynal, 7‑oxo‑ can serve as a ligand for transition metals (e.g., Au, Pt, Co), while the ketone and aldehyde offer additional coordination or hydrogen‑bonding sites. This multi‑dentate potential is not available in saturated oxo‑aldehydes and enables the development of novel catalysts or metal–organic frameworks with tailored electronic properties [1].

Quote Request

Request a Quote for 2-Octynal, 7-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.